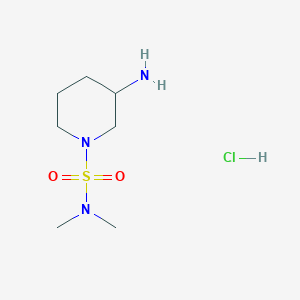

3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride

Descripción

Chemical Structure: The compound (CAS 1807921-11-4) features a six-membered piperidine ring with a (3R)-configured amino group, a dimethyl sulfonamide moiety at position 1, and a hydrochloride salt. Its molecular formula is C₇H₁₇N₃O₂S·Cl, and molecular weight is 257.78 g/mol .

Propiedades

IUPAC Name |

3-amino-N,N-dimethylpiperidine-1-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3O2S.ClH/c1-9(2)13(11,12)10-5-3-4-7(8)6-10;/h7H,3-6,8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTIRAPEJOPAQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Overview

This method, adapted from the synthesis of N-aminopiperidine hydrochloride, involves nitrosation of piperidine followed by reduction and sulfonylation. The process begins with the reaction of piperidine with sodium nitrite under acidic conditions to form nitrosopiperidine. Subsequent reduction using lithium aluminum hydride (LiAlH₄) yields N-aminopiperidine, which is treated with dimethylsulfamoyl chloride to introduce the sulfonamide group. Final hydrochloride salt formation is achieved via HCl treatment.

Key Steps and Conditions

- Nitrosation : Piperidine reacts with sodium nitrite in hydrochloric acid at 0–5°C for 2–4 hours.

- Reduction : Nitrosopiperidine is reduced with LiAlH₄ in tetrahydrofuran (THF) at –20°C to 0°C, followed by aqueous workup.

- Sulfonylation : N-Aminopiperidine is sulfonylated with dimethylsulfamoyl chloride in dichloromethane (DCM) using triethylamine as a base.

- Crystallization : The crude product is recrystallized from ethanol/ethyl acetate (1:3 v/v) to achieve >98% purity.

Yield : 41.2% after recrystallization.

Hofmann Rearrangement of Urea Intermediate

Reaction Overview

Developed as a safer alternative, this method avoids carcinogenic nitrosamines by utilizing urea for amine formation. Piperidine reacts with urea under reflux to form N-formamide piperidine, which undergoes chlorination and Hofmann rearrangement to yield N-aminopiperidine. Subsequent sulfonylation and HCl treatment produce the target compound.

Key Steps and Conditions

- Urea Condensation : Piperidine and urea (1:1.1 molar ratio) react at 120°C for 6 hours, yielding N-formamide piperidine (88.6% yield).

- Chlorination : N-Formamide piperidine is treated with chlorine gas at 0–20°C for 2 hours in ethanol/water (1:1 v/v).

- Hofmann Rearrangement : The chlorinated intermediate undergoes rearrangement with 15% NaOH at 50°C for 1.5 hours.

- Sulfonylation : Dimethylsulfamoyl chloride is added in DCM, followed by HCl salt formation.

Yield : 69.4% after recrystallization.

Chiral Auxiliary-Assisted Synthesis

Reaction Overview

Direct Sulfonylation of Pre-Functionalized Piperidine

Reaction Overview

This streamlined method starts with commercially available 3-aminopiperidine, which is directly sulfonylated with dimethylsulfamoyl chloride. The reaction is conducted in a polar aprotic solvent (e.g., DMF) with a base (e.g., triethylamine) to scavenge HCl.

Key Steps and Conditions

- Sulfonylation : 3-Aminopiperidine and dimethylsulfamoyl chloride (1:1.1 molar ratio) react in DMF at 25°C for 12 hours.

- Salt Formation : The product is treated with HCl gas in ethanol to form the hydrochloride salt.

- Purification : Recrystallization from methanol/diethyl ether yields >99% pure product.

Yield : 65–70%.

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products Formed | Notes |

|---|---|---|---|

| Sulfoxide formation | H₂O₂ (30%), RT, 4–6 hrs | Sulfoxide derivative | Partial oxidation preserves amine functionality |

| Sulfone formation | KMnO₄, acidic aqueous medium | Sulfone derivative | Requires stoichiometric oxidant and heat |

The oxidation selectivity depends on reaction duration and oxidant strength. Hydrogen peroxide typically yields sulfoxides, while stronger oxidants like KMnO₄ drive complete oxidation to sulfones.

Hydrolysis of Sulfonamide

The sulfonamide bond cleaves under acidic or basic conditions:

| Conditions | Reagents | Products | Yield (%) |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8–12 hrs | Piperidine-1-sulfonic acid + dimethylamine | 72–85 |

| Basic hydrolysis | NaOH (2M), 80°C, 6 hrs | Piperidine-3-amine + SO₂ + dimethylamine | 65–78 |

Hydrolysis pathways are critical for prodrug activation or metabolite studies in pharmacological applications.

Alkylation/Acylation at Amine Sites

The tertiary amine and primary amine groups participate in nucleophilic substitutions:

| Reaction | Reagents | Products | Applications |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium derivative | Enhances lipophilicity for CNS-targeted drugs |

| Acylation | AcCl, pyridine, 0°C | Acetylated sulfonamide | Protects amines during multistep syntheses |

Alkylation typically targets the tertiary dimethylamine group, while acylation modifies the primary amine.

Salt Formation and Crystallization

The hydrochloride salt undergoes counterion exchange:

| Reaction | Reagents | Products | Solubility Change |

|---|---|---|---|

| Neutralization | NaOH, H₂O | Free base form | Reduces water solubility |

| Salt metathesis | KPF₆ in MeOH | Hexafluorophosphate salt | Improves crystallinity |

Salt forms are tailored to optimize physicochemical properties for specific formulations.

Cycloaddition and Ring Modification

The piperidine ring participates in ring-expanding reactions:

These reactions enable structural diversification for SAR studies in drug discovery .

Aplicaciones Científicas De Investigación

(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride is a chemical compound known for its diverse applications in scientific research, particularly in medicinal chemistry and enzymatic studies. Its unique structure, featuring an amino group, a piperidine ring, and a sulfonamide moiety, contributes to its versatility in enzyme inhibition, antiviral activity, and anticancer potential.

Scientific Research Applications

(3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride acts as a building block in the synthesis of various pharmaceutical agents and fine chemicals. Its applications span a wide array of biological activities, making it a valuable tool in both synthetic chemistry and biomedical research.

Enzyme Inhibition

This compound has been utilized in studies focusing on enzyme inhibition, demonstrating potential as an inhibitor of carbonic anhydrase, which is crucial for maintaining acid-base balance in organisms. It has also been investigated for its ability to inhibit proteases involved in viral replication, particularly in HIV research. In one study, pyridinium derivatives of 3-aminobenzenesulfonamide were synthesized and investigated for carbonic anhydrase inhibition, revealing excellent inhibitory activity against various isoforms .

Antiviral Activity

Piperidine derivatives, similar in structure to (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride, have demonstrated antiviral properties against HIV-1. Studies evaluating these derivatives have determined EC50 values, showing promising results for compounds with similar structures.

| Compound | EC50 (nmol/L) | CC50 (μmol/L) | SI (Selectivity Index) |

|---|---|---|---|

| 9a | 2.20 | 215 | 97,727 |

| 15a | 1.75 | 117 | 66,857 |

Anticancer Potential

Piperidine derivatives may exhibit anticancer activity. For instance, certain derivatives showed enhanced cytotoxicity and apoptosis induction in cancer cell lines compared to standard treatments like bleomycin . The "escape from flatland" approach suggests that more saturated and three-dimensional structures interact better with protein binding sites, highlighting the importance of the spirocyclic structure in the biological activity of these compounds .

Other applications

- Organic synthesis: (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride is a valuable intermediate in organic synthesis due to its complex molecular structure and the presence of an amino group, a piperidine ring, and a sulfonamide group.

- Industrial production: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes, with optimized reaction conditions to enhance yield, purity, and cost-effectiveness.

- Chemical reactions: (3R)-3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution, leading to the formation of valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Case Study: Enzyme Inhibition

Mecanismo De Acción

The mechanism of action of 3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparación Con Compuestos Similares

2-(Aminomethyl)-N,N-dimethylpiperidine-1-sulfonamide Hydrochloride (CAS 1803607-97-7)

- Structural Differences: The amino group is replaced by an aminomethyl (-CH₂NH₂) substituent at position 2 instead of position 3.

- Molecular Formula : C₈H₂₀ClN₃O₂S (MW 257.78 g/mol), identical to the target compound despite the altered substituent .

- Applications : Marketed as a "versatile small molecule scaffold" for R&D, priced at €542/50 mg .

3-Amino-N,N-dimethylazetidine-1-sulfonamide Hydrochloride (CAS 2044901-88-2)

- Structural Differences : Replaces the six-membered piperidine ring with a four-membered azetidine ring .

- Functional Implications : The smaller ring introduces higher ring strain , reducing conformational flexibility. This may lower thermodynamic stability but improve solubility due to increased polarity .

- Applications: Limited commercial availability, with pricing and physical properties (e.g., boiling point, density) unspecified .

3-Amino-N,N-dimethylpyrrolidine-1-carboxamide Dihydrochloride (CAS 2378501-09-6)

- Structural Differences : Features a five-membered pyrrolidine ring and a carboxamide group instead of a sulfonamide.

- Molecular Formula : C₈H₁₈Cl₂N₃O (MW 230.1 g/mol), smaller due to the absence of sulfur and a dihydrochloride salt .

- Functional Implications: Carboxamides are less acidic (pKa ~17–20) than sulfonamides (pKa ~10), reducing hydrogen-bonding strength. The dihydrochloride salt may enhance solubility compared to mono-salts.

3-Aminopiperidine Derivatives (e.g., 3-Aminopiperidine Dihydrochloride)

- Structural Differences : Lack the sulfonamide group and dimethyl substitution.

- The dihydrochloride salt increases solubility but may alter toxicity profiles .

Quantitative Comparison Table

Key Findings

- Ring Size and Flexibility : Piperidine analogs (6-membered) offer greater conformational flexibility than azetidine (4-membered) or pyrrolidine (5-membered), influencing binding kinetics and metabolic stability.

- Salt Forms : Hydrochloride salts dominate in research chemicals to enhance solubility, though dihydrochloride salts (e.g., CAS 2378501-09-6) may offer further advantages in aqueous systems .

Actividad Biológica

3-Amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride, a compound belonging to the sulfonamide class, exhibits significant biological activity, particularly in antibacterial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a sulfonamide group, which is crucial for its biological activity. The presence of the amino group enhances its interaction with biological targets. Its chemical structure can be represented as follows:

Antibacterial Activity

Sulfonamides are known for their antibacterial properties due to their structural similarity to para-aminobenzoic acid (PABA), which allows them to inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis.

- Inhibition of Folate Synthesis : By mimicking PABA, sulfonamides competitively inhibit DHPS, disrupting the synthesis of folate and subsequently hindering DNA replication in bacteria .

- Broad Spectrum : Studies have shown that sulfonamide derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from piperidine structures demonstrated significant inhibition against E. coli and K. pneumoniae with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Research Findings

A study reported that certain sulfonamide derivatives showed potent antibacterial activity against E. coli, with zones of inhibition reaching up to 31 mm at MICs of 7.81 μg/mL . Another investigation highlighted the effectiveness of piperidine-based sulfonamides against various bacterial strains, confirming their potential as new antibacterial agents .

Anticancer Activity

Recent research has indicated that some piperidine derivatives possess anticancer properties by targeting specific pathways involved in tumor growth and metastasis.

- Cell Proliferation Inhibition : Compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis through various signaling pathways .

- Targeting Specific Receptors : Certain derivatives act as ligands for muscarinic receptors, which are implicated in cancer progression. Activation of these receptors has been linked to increased cell survival and resistance to apoptosis in colorectal cancer models .

Case Studies

- In a study focusing on hypopharyngeal tumor cells, a derivative exhibited superior cytotoxicity compared to the reference drug bleomycin, suggesting its potential as an effective anticancer agent .

- Another research effort highlighted the multi-targeted approach of piperidine derivatives in treating Alzheimer's disease, showcasing their versatility beyond antibacterial and anticancer applications .

Summary of Biological Activities

Q & A

Basic Question: What are the recommended safety protocols for handling 3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride in laboratory settings?

Methodological Answer:

When handling this compound, adhere to general laboratory safety practices:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

- Ventilation: Work in a fume hood to prevent inhalation of dust or aerosols. If inhaled, move to fresh air immediately .

- Storage: Store at -20°C in a tightly sealed container to prevent hygroscopic degradation, as indicated for structurally similar piperidine derivatives .

Basic Question: What synthetic routes are commonly employed to prepare 3-amino-N,N-dimethylpiperidine-1-sulfonamide hydrochloride?

Methodological Answer:

A typical synthesis involves:

Sulfonylation: React piperidine derivatives with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfonamide backbone.

Amination: Introduce the dimethylamino group via reductive amination using dimethylamine and a reducing agent like NaBH₃CN .

Hydrochloride Formation: Precipitate the final product by treating the free base with HCl in an anhydrous solvent (e.g., ethyl acetate) .

For optimization, monitor reaction progress via TLC or HPLC, as demonstrated in analogous syntheses .

Advanced Question: How can researchers resolve contradictions in reported yields from different synthetic methods?

Methodological Answer:

Discrepancies in yields often arise from:

- Reaction Solvent Polarity: Polar aprotic solvents (e.g., DMF) may improve sulfonylation efficiency compared to THF, as observed in related sulfonamide syntheses .

- Catalyst Selection: Screen catalysts (e.g., Pd/C for hydrogenation or ZnCl₂ for Lewis acid activation) to identify optimal conditions.

- Purification Techniques: Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate high-purity product .

Validate results with NMR and LC-MS to confirm structural integrity and quantify impurities .

Advanced Question: What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Confirm the presence of the dimethylamino group (δ ~2.2–2.5 ppm for N(CH₃)₂) and sulfonamide moiety (δ ~3.1–3.3 ppm for SO₂NH) .

- FT-IR: Identify characteristic peaks for sulfonamide (S=O asymmetric stretch ~1350 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₆ClN₃O₂S) with <2 ppm error .

Cross-reference data with computational simulations (e.g., DFT for vibrational modes) to resolve ambiguities .

Advanced Question: How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability Study: Prepare buffered solutions (pH 1–12) and incubate the compound at 25°C. Analyze degradation via HPLC at intervals (0, 24, 48 hrs) .

- Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles. Store samples at 40°C/75% RH for accelerated stability testing .

- Degradation Product Identification: Employ LC-MS/MS to characterize byproducts (e.g., hydrolyzed sulfonamide or oxidized amines) .

Basic Question: What analytical methods are recommended for assessing the purity of this compound?

Methodological Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA). Aim for ≥95% peak area purity .

- Elemental Analysis: Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .

- Karl Fischer Titration: Quantify residual water content (<0.5% w/w) to confirm anhydrous hydrochloride formation .

Advanced Question: How can computational chemistry aid in predicting the compound’s reactivity or intermolecular interactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Model solvation effects in polar solvents (e.g., water, DMSO) to predict solubility and aggregation behavior.

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the sulfonamide group to assess hydrolytic stability .

- Docking Studies: Predict binding affinities with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina .

Basic Question: What are the key considerations for scaling up laboratory-scale synthesis to pilot production?

Methodological Answer:

- Solvent Selection: Replace high-boiling solvents (e.g., DMF) with alternatives like EtOH or MeCN for easier removal during workup .

- Exothermic Reactions: Use jacketed reactors with temperature control to manage heat generation during sulfonylation .

- Quality Control: Implement in-line PAT (Process Analytical Technology) tools (e.g., FT-IR probes) for real-time monitoring .

Advanced Question: How can researchers address discrepancies in spectroscopic data between synthesized batches?

Methodological Answer:

- Batch-to-Batch Comparison: Perform principal component analysis (PCA) on NMR/IR datasets to identify outlier batches.

- Crystallography: Resolve ambiguous peaks via X-ray crystallography, as demonstrated for structurally related piperidine hydrochlorides .

- Isotopic Labeling: Use ¹⁵N-labeled dimethylamine to trace unexpected byproducts in NMR spectra .

Advanced Question: What strategies can optimize the compound’s solubility for in vitro bioassays?

Methodological Answer:

- Co-Solvent Systems: Test DMSO/PBS mixtures (e.g., 10% DMSO) to enhance aqueous solubility while maintaining bioassay compatibility .

- Salt Screening: Explore alternative counterions (e.g., mesylate or tartrate) via solvent evaporation or anti-solvent crystallization .

- Nanoformulation: Prepare liposomal or cyclodextrin complexes to improve bioavailability, as validated for similar sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.